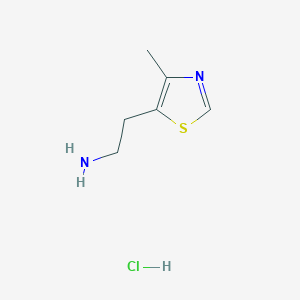
N-benzyl-2-chloropyridin-3-amine
Übersicht
Beschreibung
“N-benzyl-3-chloropyridin-2-amine” is a chemical compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 . It has gained much attention in the field of scientific research due to its diverse range of applications.
Synthesis Analysis
The synthesis of amines like “N-benzyl-2-chloropyridin-3-amine” can be achieved through various methods. One common method involves the alkylation of amines with alcohols using a Mn (I) pincer catalyst . Another method involves a Cu (I)-catalyzed C-N coupling of aliphatic halides with amines and amides .Molecular Structure Analysis
The molecular structure of “N-benzyl-3-chloropyridin-3-amine” consists of a benzyl group (C6H5CH2-) attached to a 2-chloropyridin-3-amine molecule .Wissenschaftliche Forschungsanwendungen
Catalyzed Amination Reactions :
- Manganese-catalyzed benzylic C(sp3)–H amination for late-stage functionalization demonstrates a unique tolerance for tertiary amine, pyridine, and benzimidazole functionalities, suggesting potential applications in modifying bioactive molecules and natural products (Clark et al., 2018).
- Intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines, involving a nitrogen atom not substituted with a hydrogen atom, offers insights into the mechanism of ring closure reactions in auto-tandem amination (Loones et al., 2007).
Synthesis and Functionalization of Heterocycles :
- The importance of acid additives in the synthesis of pyrido[1,2-a]benzimidazoles by direct copper-catalyzed amination reveals a novel approach to synthesizing this class of compounds with potential medicinal and materials chemistry applications (Masters et al., 2011).
Electrochemical and Photochemical Applications :
- Electrochemical C-H Amination via Zincke Intermediates highlights the use of electricity in the amination reaction of various substrates, with pyridine serving as the nitrogen source (Waldvogel & Moehle, 2015).
- Photochemical cleavage of benzylic C-N bond to release amines using the 3-(diethylamino)benzyl group, demonstrating a method for releasing primary, secondary, and tertiary amines through direct photochemical breaking (Wang et al., 2016).
Amination and Oxidation Reactions :
- Ruthenium(0)-catalyzed sp3 C-H bond arylation of benzylic amines using arylboronates, where the substitution of the pyridine directing group is crucial for high arylation yields (Dastbaravardeh et al., 2012).
- Highly efficient oxidation of amines to imines by singlet oxygen and its application in Ugi-type reactions, showing the oxidation of secondary benzylic amines to imines with high yields (Jiang et al., 2009).
Eigenschaften
IUPAC Name |
N-benzyl-2-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKZZWLRSUIYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-chloropyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)

![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)








![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)
